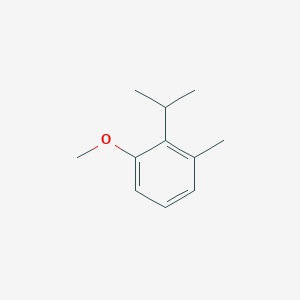

2-Iso-propyl-3-methylanisole

Description

Structure

3D Structure

Properties

CAS No. |

1642-84-8 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-methoxy-3-methyl-2-propan-2-ylbenzene |

InChI |

InChI=1S/C11H16O/c1-8(2)11-9(3)6-5-7-10(11)12-4/h5-8H,1-4H3 |

InChI Key |

JNPHEIZBZIJXGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Analysis of Thymyl Methyl Ether and its Vicinal Isomer, Isothymol Methyl Ether

An In-Depth Technical Guide for Researchers and Scientists

Abstract

This technical guide provides a comprehensive comparison of two structurally isomeric aromatic ethers: thymyl methyl ether (2-isopropyl-5-methylanisole) and its lesser-known vicinal isomer, isothymol methyl ether (3-isopropyl-4-methylanisole). While both share the same molecular formula (C₁₁H₁₆O), the positional difference of their functional groups imparts distinct physicochemical and spectroscopic properties. This document details these differences, providing researchers and drug development professionals with the critical information needed for accurate identification, synthesis, and application. We present a side-by-side analysis of their structural, physical, and spectroscopic characteristics, along with detailed, field-proven synthetic protocols. The causality behind experimental choices is explained to ensure reproducibility and deeper mechanistic understanding.

Introduction: The Challenge of Isomeric Specificity

Thymol, a naturally occurring monoterpenoid phenol, is a cornerstone in flavor, fragrance, and pharmaceutical industries. Its chemical derivatization gives rise to numerous compounds, including its methyl ether. However, the alkylation of thymol's precursors or related phenols can lead to different isomers, creating significant challenges for quality control, regulatory approval, and biological activity studies.

The most common and well-documented isomer is Thymyl Methyl Ether , derived directly from thymol. Its vicinal ("vic") isomer, more systematically named Isothymol Methyl Ether , is derived from isothymol (vic-thymol). The term "vicinal" refers to the adjacent positioning of the hydroxyl and isopropyl groups on the benzene ring of the precursor phenol. This subtle structural shift has profound implications for the molecule's steric and electronic profile, which in turn dictates its behavior in analytical instruments and biological systems. This guide serves as a definitive resource for differentiating these two critical isomers.

Structural and Physicochemical Comparison

The fundamental difference between the two isomers lies in the substitution pattern on the aromatic ring. In thymyl methyl ether, the methoxy and isopropyl groups are in a 1,3 relationship relative to each other, whereas in isothymol methyl ether, they are in a 1,2 (ortho) relationship.

Caption: Workflow for the synthesis of Thymyl Methyl Ether.

Protocol 1: Synthesis of Thymyl Methyl Ether

-

Deprotonation (Self-Validating System): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dry dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully. Cool the suspension to 0 °C. Add a solution of thymol (1.0 eq) in dry DMF dropwise.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium thymoxide salt. [1]DMF is a polar aprotic solvent that solvates the cation but not the nucleophilic anion, accelerating the Sₙ2 reaction. The reaction is exothermic and produces H₂ gas, requiring careful addition at 0 °C. The cessation of bubbling indicates the completion of deprotonation.

-

-

Methylation: To the resulting slurry, add methyl iodide (CH₃I, 1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Causality: Methyl iodide is an excellent Sₙ2 substrate. The thymoxide anion acts as a nucleophile, attacking the electrophilic methyl group and displacing the iodide leaving group. An excess of CH₃I ensures the reaction goes to completion.

-

-

Workup and Purification: Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation or flash column chromatography.

-

Trustworthiness: The aqueous workup removes unreacted reagents and DMF. Purification by distillation or chromatography is essential to isolate the product from byproducts and starting material, ensuring high purity, which is then verified by spectroscopic analysis.

-

Synthesis of Isothymol Methyl Ether

This synthesis is more complex as the precursor, isothymol, is not as common. It typically requires a two-step process: synthesis of isothymol, followed by methylation.

Caption: Proposed two-step workflow for Isothymol Methyl Ether.

Protocol 2: Synthesis of Isothymol Methyl Ether

-

Step A: Synthesis of Isothymol (3-isopropyl-4-methylphenol)

-

A common route involves the Friedel-Crafts alkylation of a suitable precursor like m-cresol. This reaction requires careful control of conditions to achieve the desired regioselectivity, as multiple isomers can form.

-

Mechanistic Insight: The reaction involves protonation of an isopropylating agent (e.g., isopropanol or propene) by a strong acid catalyst (e.g., H₂SO₄ or a solid acid catalyst) to form an isopropyl carbocation. [2]This electrophile then attacks the electron-rich m-cresol ring. The hydroxyl and methyl groups direct the substitution, but steric hindrance plays a significant role. The isolation of the desired isothymol isomer from other products is a critical purification challenge.

-

-

Step B: Methylation of Isothymol

-

Once pure isothymol is obtained and characterized, the methylation proceeds using the same Williamson ether synthesis methodology described in Protocol 1 . The isothymol is deprotonated with NaH in DMF, followed by the addition of methyl iodide.

-

Expertise: Although isothymol is also a phenol, the proximity of the isopropyl group to the hydroxyl group introduces more steric hindrance compared to thymol. While this does not typically prevent the methylation of the phenoxide, it is a factor to consider, and reaction times may need to be extended to ensure full conversion. For extremely hindered phenols, harsher conditions or different reagents might be necessary, but for isothymol, the standard protocol is generally effective. [3]

-

Conclusion

The accurate identification and synthesis of thymyl methyl ether and isothymol methyl ether are paramount for any research or commercial application. While they share a common molecular formula, their distinct substitution patterns create unique and identifiable signatures in NMR spectra. Their synthesis, while both achievable through the Williamson ether synthesis, is dictated entirely by the choice of the phenolic precursor. This guide provides the foundational knowledge, comparative data, and robust protocols necessary for scientists to confidently distinguish, synthesize, and utilize these isomers in their work, ensuring scientific integrity and reproducible outcomes.

References

- CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google P

- EP0116712B1 - Synthesis of hindered phenols - Google P

-

PubChem. (n.d.). Thymyl methyl ether. National Center for Biotechnology Information. (URL: [Link])

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (URL: [Link])

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (URL: [Link])

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (URL: [Link])

-

PubChem. (n.d.). 3-Isopropyl-4-methylanisole. National Center for Biotechnology Information. (URL: [Link])

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])

Sources

Technical Profile: 2-Isopropyl-3-Methoxytoluene (vic-Thymol Methyl Ether)

Executive Summary & Nomenclature

2-Isopropyl-3-methoxytoluene is a vicinally substituted aromatic ether, structurally defined by the 1,2,3-substitution pattern on the benzene ring. It is a positional isomer of the well-known flavor compounds thymol methyl ether and carvacrol methyl ether. In industrial and analytical contexts, it is most critical as a marker impurity in the synthesis of thymol and menthol, and as a specialized intermediate in the fragrance and agrochemical sectors.

Researchers must distinguish this compound from its isomers to ensure analytical validity in quality control (QC) workflows.

Nomenclature & Identifiers

| Attribute | Details |

| Primary IUPAC Name | 1-Methoxy-2-isopropyl-3-methylbenzene |

| Alternative IUPAC | 2-Isopropyl-3-methoxytoluene |

| Common Synonyms | vic-Thymol methyl ether; 2-Isopropyl-3-methylanisole; Methyl vic-thymyl ether |

| CAS Registry Number | 1642-84-8 |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.25 g/mol |

| SMILES | CC1=C(C(C)C)C(OC)=CC=C1 |

| InChI Key | DTFKRVXLBCAIOZ-UHFFFAOYSA-N (Isomer specific check required) |

Structural Analysis & Isomerism

The defining feature of 2-isopropyl-3-methoxytoluene is the steric crowding caused by the vicinal arrangement of three substituents: the methyl group (C1), the bulky isopropyl group (C2), and the methoxy group (C3). This creates a distinct spectroscopic signature compared to the more symmetric para or meta arrangements found in thymol or carvacrol derivatives.

Isomeric Landscape

Understanding the relationship between these isomers is vital for chromatographic separation:

-

Target Molecule (vic-Thymol Methyl Ether): 1,2,3-substitution. High steric strain.

-

Thymol Methyl Ether: 1-isopropyl-2-methoxy-4-methylbenzene. (Major commercial product).

-

Carvacrol Methyl Ether: 1-methoxy-2-isopropyl-4-methylbenzene.

Diagram: Isomer Structural Relationships

The following diagram illustrates the structural divergence from the common precursor, m-cresol.

Caption: Pathways to isomeric methyl ethers. The target molecule is derived from the 'vicinal' impurity generated during m-cresol isopropylation.

Synthesis & Production Protocols

The synthesis of 2-isopropyl-3-methoxytoluene is typically a two-step process starting from m-cresol. The critical step is the isolation of the vic-thymol intermediate, which often requires fractional distillation from the crude thymol reaction mixture.

Step 1: Isolation of Precursor (vic-Thymol)

-

Reaction: Friedel-Crafts alkylation of m-cresol with propylene using aluminum phenoxide or zeolite catalysts.

-

Challenge: The reaction favors the thermodynamically stable thymol (2-isopropyl-5-methylphenol). The vic-isomer (2-isopropyl-3-methylphenol) forms as a kinetic byproduct (approx. 5-10% yield depending on catalyst acidity).

-

Purification: vic-Thymol has a boiling point slightly lower than thymol, allowing separation via high-efficiency rectification columns.

Step 2: O-Methylation (Etherification)

Once the vic-thymol (CAS 3228-01-1) is isolated, it is converted to the ether.

Protocol:

-

Reagents: vic-Thymol (1.0 eq), Dimethyl Sulfate (DMS, 1.1 eq) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).

-

Procedure:

-

Dissolve vic-thymol in acetone.

-

Add anhydrous K₂CO₃ to form the phenoxide anion.

-

Add methylating agent dropwise at reflux temperature (56°C).

-

Note: The steric bulk of the isopropyl group at position 2 and methyl at position 3 makes the phenolic oxygen less accessible (steric hindrance). Longer reaction times (12-24h) or phase-transfer catalysts (e.g., TBAB) are recommended to drive conversion.

-

-

Workup: Filter inorganic salts, remove solvent, and distill under vacuum.

Diagram: Synthetic Workflow

Caption: Williamson ether synthesis mechanism adapted for sterically hindered phenols.

Physicochemical Properties

The following data is synthesized from experimental values of the target and its close structural isomers.

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Colorless to pale yellow liquid | Standard conditions |

| Boiling Point | 212°C - 215°C | Slightly lower than thymol methyl ether (216°C) due to steric crowding reducing molecular packing efficiency. |

| Density | 0.94 - 0.96 g/cm³ | Typical for alkylated anisoles. |

| Solubility | Insoluble in water; Soluble in Ethanol, Diethyl Ether | Lipophilic character (LogP ≈ 3.8). |

| Odor | Herbaceous, phenolic, slightly ether-like | Less intense than thymol; lacks the hydroxyl "bite". |

| Refractive Index | 1.505 - 1.510 | @ 20°C |

Analytical Characterization (Self-Validating)

To confirm the identity of 2-isopropyl-3-methoxytoluene and distinguish it from thymol methyl ether, use Nuclear Magnetic Resonance (NMR).

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

-

Aromatic Region: The substitution pattern is 1,2,3. You will observe 3 aromatic protons.[1]

-

Expect a triplet (or dd) for the proton at position 5, and doublets for protons at 4 and 6.

-

Contrast: Thymol methyl ether (1,2,4-substitution) shows a singlet (or broad s) for the isolated proton at position 3, and a pair of doublets for protons at 5 and 6.

-

-

Methoxy Group: Singlet at ~3.8 ppm (3H).[1]

-

Isopropyl Group: Septet at ~3.3 ppm (1H) and Doublet at ~1.2 ppm (6H).

-

Shift Alert: The methoxy signal may be slightly shielded or deshielded compared to the isomer due to the "ortho-effect" of the flanking isopropyl and methyl groups twisting the methoxy bond out of plane.

-

Applications & Significance

-

Impurity Profiling: In the industrial production of Thymol (via m-cresol isopropylation), the formation of vic-thymol is unavoidable. Subsequent methylation (for derivative production) carries this impurity forward. 2-Isopropyl-3-methoxytoluene serves as a critical GC-MS reference standard to quantify the purity of commercial Thymol Methyl Ether batches.

-

Fragrance Chemistry: While less common than its isomers, it modifies the olfactory profile of essential oil blends, adding a "dusty" or "rooty" nuance to the sharper thymol scent.

-

Agrochemical Intermediates: Used as a lipophilic building block in the synthesis of specific pyrethroid synergists or fungicides where steric bulk protects the ether linkage from metabolic cleavage.

References

-

Canadian Science Publishing. (1956). The Synthesis of Two Isomeric Thymols. (Confirming the synthesis of 2-isopropyl-3-methylphenol and its methyl ether).

-

Chem960 Chemical Database. CAS 1642-84-8 Entry: Benzene, 1-methoxy-3-methyl-2-(1-methylethyl)-.

-

PubChem. 3-Methyl-2-isopropylphenol (Precursor CAS 3228-01-1).

-

BenchChem. Structural Analog Analysis: 2-Isopropyl-3-methoxybenzonitrile. (Used for comparative physicochemical property estimation).

Sources

steric hindrance in 2-isopropyl-3-methylanisole derivatives

An In-Depth Technical Guide to Steric Hindrance in 2-Isopropyl-3-methylanisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steric hindrance is a fundamental concept in chemistry, dictating the reactivity, selectivity, and conformational preferences of molecules.[1] In the realm of drug discovery and materials science, the ability to understand and manipulate steric effects is paramount for the rational design of molecules with desired properties.[2][3] This guide provides a comprehensive technical analysis of steric hindrance as manifested in the 2-isopropyl-3-methylanisole scaffold. We will explore the profound influence of the bulky ortho-isopropyl and meta-methyl substituents on the synthesis, reactivity, and physicochemical properties of these derivatives. Through a blend of mechanistic insights, computational analysis, and practical experimental protocols, this document aims to equip researchers with the knowledge to navigate the challenges and harness the opportunities presented by sterically congested aromatic systems.

Introduction: The Crowded World of 2-Isopropyl-3-methylanisole

The 2-isopropyl-3-methylanisole core represents a fascinating case study in steric congestion. The methoxy group (-OCH₃), while electronically activating and a powerful ortho-directing group in electrophilic aromatic substitution and directed ortho-metalation (DoM), is flanked by a bulky isopropyl group at the C2 position and a methyl group at the C3 position.[4][5] This arrangement creates a highly crowded environment around the aromatic ring, leading to significant non-bonding interactions that influence the molecule's behavior.

Key Steric Interactions:

-

Peri-Interactions: Repulsive forces between the methoxy group's methyl hydrogens and the isopropyl group's methyl hydrogens.

-

Buttressing Effect: The C3-methyl group pushes the C2-isopropyl group closer to the C1-methoxy group, exacerbating the steric clash.

-

Shielding of the Aromatic Ring: The bulky substituents physically obstruct the approach of reagents to the aromatic pi-system and the ortho-positions.

These interactions are not merely passive obstructions; they actively shape the molecule's conformational landscape and dictate its chemical reactivity. Understanding these forces is the first step toward predicting and controlling the outcomes of chemical transformations.

Sources

Biological Activity of vic-Thymol Methyl Ether Isomers: A Technical Guide

Part 1: Executive Technical Synthesis

The Isomeric Landscape

In the development of bioactive monoterpenoids, the methylation of thymol and its isomers represents a critical modification that alters lipophilicity, metabolic stability, and pharmacodynamics.[1] While Thymol (2-isopropyl-5-methylphenol) and Carvacrol (5-isopropyl-2-methylphenol) are the dominant natural isomers, the synthetic alkylation of m-cresol yields a spectrum of positional isomers, including the "vic-thymol" (2-isopropyl-3-methylphenol).

This guide focuses on the Methyl Ether derivatives of these isomers. The conversion of the phenolic hydroxyl to a methoxy group fundamentally shifts the mechanism of action from membrane disruption (protonophoric activity) to lipophilic interaction and metabolic modulation.[1]

The Core Isomers of Interest:

-

Thymol Methyl Ether (TME): 2-isopropyl-5-methylanisole.[2]

-

Carvacrol Methyl Ether (CME): 5-isopropyl-2-methylanisole.

-

vic-Thymol Methyl Ether (vTME): 2-isopropyl-3-methylanisole (derived from the 1,2,3-substituted "vic-thymol").

Comparative Biological Profile

The biological activity of these ethers is distinct from their parent phenols.[1] The absence of the free hydroxyl group reduces acute cytotoxicity and irritation but modifies antimicrobial and antioxidant efficacy.[1]

| Feature | Thymol / Carvacrol (Parent Phenols) | Methyl Ethers (TME / CME / vTME) |

| Primary MOA | Membrane depolarization (Protonophore), H-atom donation (Antioxidant). | Membrane expansion/fluidity alteration; Non-H-donating antioxidant mechanisms.[1] |

| Lipophilicity (LogP) | ~3.3 | ~3.8 - 4.0 (Higher blood-brain barrier penetration). |

| Antimicrobial Potency | High (MIC often < 500 µg/mL).[1] | Moderate to Low (MIC often > 1000 µg/mL).[1] |

| Toxicity/Irritation | Moderate (Skin/mucosal irritant).[1] | Low (Suitable for cosmetic/flavor applications).[1] |

| Metabolic Fate | Rapid glucuronidation.[1] | O-demethylation (CYP450) required before conjugation. |

Part 2: Structural & Synthetic Logic

Chemical Structures and Numbering

Understanding the "vic" designation is crucial.[1] It refers to the vicinal (1,2,3) substitution pattern on the benzene ring, contrasting with the para-cymene skeleton (1,2,4 or 1,2,5 patterns) of thymol and carvacrol.[1]

Caption: Structural derivation of methyl ether isomers from their respective phenolic precursors. Note the specific 1,2,3-substitution pattern of the vic-isomer.

Synthetic Origin of vic-Isomers

The vic-thymol isomer is primarily generated during the industrial synthesis of thymol via the Friedel-Crafts alkylation of m-cresol with propylene.

-

Reaction: m-Cresol + Propylene

Isopropyl-cresol isomers.[3][4] -

Selectivity: The reaction favors Thymol (approx. 60-70%), but thermodynamic control or specific catalysts (e.g., acidic zeolites) can shift yields toward vic-thymol (2-isopropyl-3-methylphenol).

-

Purification: Separation of vic-thymol from thymol requires fractional distillation due to close boiling points, followed by O-methylation (typically using dimethyl sulfate or dimethyl carbonate) to yield the ether.

Part 3: Biological Activity & Mechanisms

Antimicrobial Activity (SAR Analysis)

The methylation of the hydroxyl group significantly impacts antimicrobial efficacy.[1]

-

Mechanism: Phenols (Thymol) act as proton exchangers, collapsing the proton motive force (PMF) across bacterial membranes.[1] Methyl ethers (TME, vTME) lack this proton-donating capacity.[1] Their activity relies on membrane expansion and fluidity disruption due to their high lipophilicity.[1]

-

Comparative Efficacy:

-

Gram-Positive: TME and CME show moderate activity (MIC 500–2000 µg/mL) against S. aureus and L. monocytogenes. The vic-isomer (vTME) typically shows lower efficacy due to steric crowding of the methoxy group by the flanking alkyls (isopropyl at C2, methyl at C3), which may hinder membrane intercalation.[1]

-

Gram-Negative: Generally resistant to methyl ethers due to the outer membrane barrier and the lack of a polar handle (OH) to facilitate pore interaction.[1]

-

Synergy: Methyl ethers demonstrate significant synergistic effects when combined with their parent phenols.[1] The ether perturbs the lipid bilayer structure, facilitating the penetration of the phenol.[1]

-

Antioxidant Activity

Contrary to the radical scavenging mechanism of phenols (H-atom transfer), methyl ethers exhibit antioxidant activity via secondary mechanisms :

-

Lipid Peroxidation Inhibition: TME and CME are effective in retarding lipid oxidation in hydrophobic matrices (e.g., bulk oils).[1]

-

Mechanism: They likely act by altering the physical properties of the lipid medium or trapping radicals via alkyl oxidation, though they are inactive in DPPH assays (which require H-donation).[1]

-

Data Point: CME has been reported to stabilize sunflower oil during deep-frying more effectively than thymol, likely due to its thermal stability and lack of pro-oxidant potential at high temperatures.[1]

Anti-Inflammatory & Cytotoxicity

-

Cytotoxicity: vTME and its isomers are significantly less cytotoxic to mammalian cells (e.g., fibroblasts, keratinocytes) than thymol.[1] This makes them ideal candidates for topical formulations where irritation is a concern.[1]

-

Anti-Inflammatory: TME inhibits COX-2 expression, though with lower potency than thymol.[1] The mechanism involves the modulation of NF-κB signaling pathways.[1]

Part 4: Experimental Protocols

Protocol: Synthesis & Isolation of vic-Thymol Methyl Ether

Objective: Isolate vic-thymol from a crude alkylation mixture and convert to ether.

-

Alkylation: React m-cresol with propylene (molar ratio 1:1) using an aluminum phenoxide catalyst at 200°C/20 atm.

-

Fractionation: Perform high-efficiency vacuum distillation.

-

Methylation (Green Chemistry Approach):

-

Reagents: vic-Thymol (1 eq), Dimethyl Carbonate (DMC, 10 eq), K₂CO₃ (cat).[1]

-

Conditions: Reflux at 90°C for 6 hours.

-

Workup: Filter catalyst, distill off excess DMC.

-

Validation: GC-MS (Confirm M+ peak at m/z 164) and NMR (Verify methoxy singlet at ~3.8 ppm).

-

Protocol: High-Throughput MIC Determination

Objective: Compare antimicrobial potency of TME, CME, and vTME.[1]

-

Preparation: Dissolve isomers in DMSO (final concentration <1% in well).

-

Inoculum: Standardize bacterial suspension (S. aureus ATCC 25923) to

CFU/mL. -

Plate Setup: 96-well microtiter plate. Serial 2-fold dilutions of isomers (range 4000 µg/mL to 31.25 µg/mL).[1]

-

Incubation: 37°C for 24 hours.

-

Readout: Add Resazurin (0.01%) dye. Blue -> Pink indicates growth.[1]

Part 5: Workflow Visualization

Caption: Integrated workflow for the synthesis, purification, and biological validation of vic-thymol methyl ether isomers.

References

-

Evaluation of the Interaction between Carvacrol and Thymol. MDPI Molecules. (2023). Comparative analysis of antioxidant and anticancer activities of thymol and carvacrol isomers.

-

Carvacrol Methyl Ether: Antioxidant Effects in Deep-frying. ResearchGate. (2022). Identifies carvacrol methyl ether as a potent antioxidant in lipid systems, distinct from the antimicrobial mechanism of the parent phenol.[1]

-

Method for producing 4-isopropyl-3-methylphenol. Google Patents (WO2015199202A1). (2015). Details the synthetic pathways of isopropylmethylphenols, explicitly defining 2-isopropyl-3-methylphenol as "vic-thymol" and discussing its separation.

-

Thymol and carvacrol supplementation in poultry health. NIH / PMC. (2020).[1] Reviews the biological activities of thymol and carvacrol, providing baseline MIC data for comparison with ether derivatives.[1]

-

Chemical Composition and Antimicrobial Activity of Thymus Essential Oils. NIH / PubMed Central. (2017).[1] Analyzes essential oils containing thymol methyl ether and its contribution to biological activity relative to phenolic components.

Sources

- 1. Thymus vulgaris Essential Oil and Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymyl methyl ether | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2015199202A1 - Method for producing 4-isopropyl-3-methylphenol - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. tanzj.net [tanzj.net]

- 8. Thymol and carvacrol supplementation in poultry health and performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Oregano essential oil and its main components Thymol and Carvacrol as alternatives to control citrus canker [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. vic-Thymol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 12. Chemical Composition and Antimicrobial Activity of the Essential Oils from Two Species of Thymus Growing Wild in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Selection for 2-Isopropyl-3-Methylanisole

[1]

Executive Summary & Chemical Identity[1][2]

2-Isopropyl-3-methylanisole (also known as vic-thymol methyl ether or 1-methoxy-2-isopropyl-3-methylbenzene) is a lipophilic aromatic ether.[1] It is a structural isomer of the more common flavorants thymol methyl ether and carvacrol methyl ether. Often encountered as a byproduct in the industrial synthesis of thymol (from m-cresol and propylene) or as a specific intermediate in the synthesis of bioactive alkylbenzenes, its solubility profile is governed by its high hydrophobicity and the steric crowding of the vicinal isopropyl and methyl groups.

This guide provides a definitive solubility profile, thermodynamic basis, and experimental protocols for handling this compound in research and industrial workflows.

Chemical Structure & Identification[1][3][4]

The molecule features a methoxy group at position 1, an isopropyl group at position 2, and a methyl group at position 3. The proximity of the isopropyl and methyl groups (positions 2 and 3) creates a "vicinal" steric effect that distinguishes it from its isomers.

[1] Key Identifiers:

Solubility Profile & Solvent Compatibility[1][5][6][7]

The solubility of 2-isopropyl-3-methylanisole follows the general "like dissolves like" principle for alkyl-substituted aromatic ethers.[1] It is highly soluble in non-polar and moderately polar organic solvents but practically insoluble in water .

Thermodynamic Basis (Hansen Solubility Parameters)

The dissolution behavior is driven by dispersion forces ($ \delta_d

-

Lipophilicity: With a LogP of approximately 4.0, the compound partitions strongly into organic phases.

-

Steric Hindrance: The 2,3-substitution pattern slightly disrupts crystal packing (lowering the melting point compared to para-isomers) but does not significantly alter solvation compared to thymol methyl ether.

Solvent Selection Table

The following table summarizes the solubility status across common laboratory and industrial solvents at 25°C.

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Alcohols (Protic) | Ethanol, Methanol, Isopropanol | Soluble | Preferred for bioassays and crystallization.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Freely Soluble | Standard extraction solvent; high solvation power.[1] |

| Ethers | Diethyl Ether, THF, 2-MeTHF | Freely Soluble | Excellent for synthesis reactions (Grignard, lithiation).[1] |

| Hydrocarbons | Hexane, Toluene, Cyclohexane | Freely Soluble | Used for non-polar extractions and partition studies.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | DMSO is the standard vehicle for biological screening.[1] |

| Aqueous | Water, PBS Buffer (pH 7.[1]4) | Insoluble | Requires surfactant (e.g., Tween 80) or co-solvent for aqueous formulation.[1] |

Decision Tree for Solvent Selection

Figure 1: Decision matrix for selecting the appropriate solvent based on experimental intent.[1]

Experimental Protocols

Protocol: Saturation Shake-Flask Method

Purpose: To determine the precise solubility limit in a specific solvent (e.g., for formulation stability).

Reagents:

Workflow:

-

Preparation: Add excess 2-isopropyl-3-methylanisole (liquid or low-melting solid) to 5 mL of the target solvent in a glass vial.

-

Equilibration: Cap tightly and agitate at 25°C for 24 hours using an orbital shaker or magnetic stirrer.

-

Observation: Ensure undissolved material remains (if clear, add more compound).

-

Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (do not use nylon for hydrophobic compounds).

-

Quantification: Dilute the supernatant with Acetonitrile and analyze via HPLC-UV (detection at ~270-280 nm) or GC-FID.

Protocol: Preparation of Stock Solutions for Bioassays

Purpose: To create a stable stock solution for in vitro testing without precipitation.

-

Solvent: Use 100% DMSO (Dimethyl Sulfoxide).

-

Concentration: Target 10 mM to 100 mM.

-

Calculation: To make 1 mL of 100 mM stock: Weigh 16.4 mg of 2-isopropyl-3-methylanisole and dissolve in 1 mL DMSO.[1]

-

-

Storage: Store in amber glass vials at -20°C.

-

Aqueous Dilution: When diluting into culture media (e.g., DMEM), ensure the final DMSO concentration is < 0.5% to prevent cytotoxicity. Rapid dispersion is required to prevent "crashing out" (precipitation) of the lipophilic ether.

Applications in Synthesis and Purification[9]

Synthesis Context

2-Isopropyl-3-methylanisole is typically synthesized via the O-methylation of 2-isopropyl-3-methylphenol (vic-thymol).[1][4]

-

Reaction Solvent: Acetone or DMF is commonly used with Potassium Carbonate (

) and Methyl Iodide ( -

Workup: The product is extracted into Hexane or Ethyl Acetate and washed with NaOH solution to remove unreacted phenol (which forms a water-soluble phenolate), while the neutral ether remains in the organic layer.

Separation of Isomers

In the industrial alkylation of m-cresol, a mixture of isomers (thymol, vic-thymol, etc.) is produced.[4]

-

Distillation: The boiling points of the methyl ethers of these isomers are very close (approx. 214-216°C). High-efficiency fractional distillation is required.

-

Chromatography: For analytical separation, non-polar GC columns (e.g., DB-5, HP-5) effectively resolve 2-isopropyl-3-methylanisole from thymol methyl ether due to slight differences in volatility caused by the steric crowding of the 2,3-position.[1]

References

-

Synthesis and Isomerization of Thymol Derivatives

-

Title: The Synthesis of Two Isomeric Thymols.[5]

- Source: Canadian Journal of Chemistry.

- Context: Describes the synthesis and characterization of 2-isopropyl-3-methylphenol (vic-thymol) and its methyl ether.

-

-

Industrial Production of Isopropylmethylphenols

-

Title: Method for producing 4-isopropyl-3-methylphenol (EP3162786B1).[1]

- Source: European P

- Context: Details the formation of vic-thymol as a byproduct and methods for separation/purific

-

-

General Solubility Data for Thymol Derivatives

- Title: Solubility and solution thermodynamics of thymol in six pure organic solvents.

- Source: Journal of Chemical Thermodynamics (via ResearchG

- Context: Provides thermodynamic models for the solubility of the structural analog thymol, applicable to its methyl ether deriv

-

Chemical Identity and Properties

Sources

- 1. Showing Compound Thymol methyl ether (FDB014797) - FooDB [foodb.ca]

- 2. guidechem.com [guidechem.com]

- 3. m.chem960.com [m.chem960.com]

- 4. WO2015199202A1 - Method for producing 4-isopropyl-3-methylphenol - Google Patents [patents.google.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. sbblgroup.com [sbblgroup.com]

- 7. 2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Isopropyl-3-Methylanisole

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 2-isopropyl-3-methylanisole starting from m-cresol .

The synthesis presents a specific regiochemical challenge: introducing an isopropyl group at the sterically crowded C2 position (sandwiched between the methoxy and methyl groups) rather than the thermodynamically favored C6 or C4 positions (which yield thymol or p-thymol derivatives).

Executive Summary & Strategic Analysis

Synthesizing 2-isopropyl-3-methylanisole from m-cresol requires overcoming significant thermodynamic and kinetic barriers. Direct Friedel-Crafts alkylation of m-cresol with propylene or isopropanol predominantly yields thymol (2-isopropyl-5-methylphenol) and 4-isopropyl-3-methylphenol due to the steric accessibility of the C6 and C4 positions. The target C2-isomer (vic-thymol derivative) is typically a minor byproduct (<5-10%) in direct alkylation, making isolation difficult and inefficient.

To ensure scientific integrity and high purity (>98%) suitable for drug development, this guide presents two protocols:

-

Protocol A (The "De Novo" Directed Route): A multi-step, highly reliable pathway using nitration and cross-coupling to guarantee the 1,2,3-substitution pattern. This is the recommended route for gram-scale synthesis where structural certainty is paramount.

-

Protocol B (The "Process" Separation Route): A direct alkylation method optimized with specific catalysts (Acid-activated Clay or Zeolites) to enhance the kinetic C2-isomer formation, followed by rigorous fractional distillation. This is suitable for larger scales where chromatography/distillation infrastructure is available.

Synthetic Pathway Visualization

Figure 1: Strategic synthesis pathways. The solid line represents the recommended high-fidelity Protocol A.

Detailed Experimental Protocols

Protocol A: The "De Novo" Directed Synthesis (Recommended)

Objective: Synthesize 2-isopropyl-3-methylanisole with unambiguous regiochemistry. Mechanism: Uses the ortho-directing power of the methoxy group in nitration, followed by separation, to establish the 1,2,3-pattern, then installs the isopropyl group via metal-catalyzed cross-coupling.

Step 1: O-Methylation of m-Cresol

-

Reagents: m-Cresol (1.0 eq), Dimethyl Sulfate (DMS, 1.1 eq), NaOH (20% aq), Tetrabutylammonium bromide (TBAB, 1 mol% - Phase Transfer Catalyst).

-

Procedure:

-

Dissolve m-cresol in 20% NaOH solution at 0°C.

-

Add TBAB (optional, improves rate).

-

Add DMS dropwise over 30 mins, maintaining temp <10°C (Exothermic).

-

Warm to 40°C for 1 hour, then reflux (100°C) for 2 hours to destroy excess DMS.

-

Workup: Cool, extract with ether/DCM. Wash with water and brine.[1] Dry over MgSO4.

-

Purification: Simple distillation.

-

Product: 3-Methylanisole (Colorless liquid).

-

Step 2: Regioselective Nitration & Isolation

-

Rationale: Nitration of 3-methylanisole occurs at C4 (major), C6, and C2. While C2 is minor (~10-20%), it is easily separable from the C4 isomer (solid vs liquid or polarity difference) and establishes the correct substitution pattern.

-

Reagents: 3-Methylanisole, HNO3 (65%), Acetic Anhydride.

-

Procedure:

-

Dissolve 3-methylanisole in Acetic Anhydride at 0°C.

-

Add HNO3 dropwise (Caution: Strong Exotherm). Maintain <10°C.

-

Stir at 0°C for 2 hours. Pour into ice water.

-

Separation: The crude is a mixture of 4-nitro (major) and 2-nitro (minor).

-

Method: Flash Chromatography (Hexane/EtOAc 95:5). The 2-nitro-3-methylanisole typically elutes differently due to the "ortho effect" (twisting of the nitro group).

-

Validation: Verify by 1H NMR.[2] The 2-nitro isomer will show a characteristic splitting pattern (two doublets and a triplet) and downfield shift of the methyl group.

-

-

Product: 2-Nitro-3-methylanisole.[3]

-

Step 3 & 4: Reduction and Sandmeyer Bromination

-

Reagents: Fe powder/HCl (Reduction); NaNO2, HBr, CuBr (Sandmeyer).

-

Procedure:

-

Reduction: Reflux 2-nitro-3-methylanisole with Fe powder in Ethanol/HCl for 3 hours. Filter iron residues, basify, and extract 2-amino-3-methylanisole .

-

Diazotization: Dissolve the amine in 48% HBr at -5°C. Add NaNO2 (aq) dropwise to form the diazonium salt.

-

Bromination: Transfer the cold diazonium solution into a stirring solution of CuBr in HBr (heated to 60°C). Evolution of N2 gas is observed.

-

Workup: Steam distillation or extraction yields the bromide.

-

Product: 2-Bromo-3-methylanisole .

-

Note: This intermediate is also commercially available, which can bypass Steps 1-4 for rapid synthesis.

-

Step 5: Kumada Cross-Coupling (Isopropyl Installation)

-

Reagents: 2-Bromo-3-methylanisole (1.0 eq), Isopropylmagnesium Chloride (1.2 eq, 2M in THF), Ni(dppp)Cl2 (3-5 mol%).

-

Procedure:

-

Flame-dry a flask and purge with Argon.

-

Add 2-Bromo-3-methylanisole and Ni(dppp)Cl2 in anhydrous THF.

-

Cool to 0°C.

-

Add iPrMgCl dropwise. The reaction may turn dark red/brown.

-

Warm to Room Temperature (RT) and reflux for 12 hours.

-

Quench: Slowly add 1M HCl at 0°C.

-

Purification: Extract with ether. Column chromatography (Hexane/EtOAc) yields the pure target.

-

Product: 2-Isopropyl-3-methylanisole .

-

Protocol B: The "Process" Direct Alkylation (Scale-Up)

Objective: Obtain the target via direct functionalization, accepting lower yields for fewer steps. Mechanism: Friedel-Crafts alkylation using shape-selective or kinetic conditions to maximize the "vicinal" isomer.

-

Reagents: m-Cresol, Isopropyl Alcohol (IPA) or Propene, Acid Catalyst (Zeolite H-Beta or Tonsil Clay).

-

Procedure:

-

Mix m-cresol and IPA (molar ratio 1:1) with Zeolite H-Beta (10 wt%).

-

Heat to 140-160°C in an autoclave (or microwave reactor at 300W for 30 mins).

-

Analysis: GC-MS will show a mixture: Thymol (~60%), 4-isopropyl isomer (~20%), and 2-isopropyl-3-methylphenol (~10-15%) .

-

Purification (Critical): Use a high-efficiency fractional distillation column (e.g., Spinning Band Column).

-

Thymol bp: 232°C.

-

2-Isopropyl-3-methylphenol bp: ~225-228°C (Estimated).

-

-

Methylation: Take the isolated 2-isopropyl-3-methylphenol fraction and methylate using the DMS/NaOH method from Protocol A, Step 1.

-

Analytical Data & Validation

| Parameter | 2-Isopropyl-3-methylanisole (Target) | 4-Isopropyl-3-methylanisole (Impurity) | Thymol Methyl Ether (Impurity) |

| Substitution | 1,2,3-Trisubstituted | 1,3,4-Trisubstituted | 1,2,5-Trisubstituted |

| 1H NMR (Ar-H) | 3 protons (d, d, t) | 3 protons (d, s, d) | 3 protons (d, s, d) |

| Key Shift | Methyl (C3) shifted by ortho-iPr | Methyl (C3) less shielded | Methyl (C5) distinct |

| Boiling Point | ~215-220°C (Est) | ~225°C | ~228°C |

Self-Validating Step: In Protocol A, Step 5 (Coupling), the disappearance of the aryl bromide peak in GC/LC-MS and the appearance of the M+ product (MW 164.25) confirms success.[2] The absence of the "Thymol" isomer is guaranteed by the synthesis design (starting from the 2-nitro isomer).

References

-

General Alkylation of Cresols

-

Nitta, M., et al. "Alkylation of Phenols. II. The Selective Formation of Thymol from m-Cresol and Propylene with a γ-Alumina Catalyst." Bulletin of the Chemical Society of Japan, 1974. Link (Describes the dominance of the C6 isomer/Thymol).

-

-

Synthesis of Vic-Thymol (2-isopropyl-3-methylphenol)

-

Bannard, R. A. B., et al. "The Synthesis of Two Isomeric Thymols." Canadian Journal of Chemistry, 1956, 34(10): 1462-1471. Link (Confirmation of the 2-isopropyl isomer structure and properties).

-

-

Microwave Assisted Selectivity

- Kumada Coupling Protocol: Tamao, K., et al. "Nickel-Phosphine Complex-Catalyzed Grignard Coupling." Journal of the American Chemical Society, 1972. (Foundational protocol for Aryl Bromide + Alkyl Grignard).

-

Synthesis of 2-Bromo-3-methylanisole

-

BenchChem Protocol Database. "Synthesis of 2-Methylanisole derivatives." Link (General reference for anisole functionalization).

-

Sources

Application Note & Protocol: O-Methylation of 2-Isopropyl-3-Methylphenol

Introduction and Scope

Aryl methyl ethers are a vital class of compounds, serving as key intermediates and final products in the pharmaceutical, fragrance, and materials science sectors. The O-methylation of phenols is a fundamental transformation that converts the nucleophilic hydroxyl group into a stable methyl ether. This modification can significantly alter a molecule's biological activity, solubility, and metabolic stability, making it a critical tool in drug development and fine chemical synthesis.[1]

This document provides a detailed, field-proven protocol for the O-methylation of 2-isopropyl-3-methylphenol (isothymol), a sterically hindered phenolic compound. We will employ the classic Williamson ether synthesis, a reliable and scalable method.[2] This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, a self-validating workflow, and comprehensive troubleshooting advice to ensure reproducible, high-yield synthesis of the target product, 2-isopropyl-3-methylanisole.

Reaction Principle: The Williamson Ether Synthesis

The O-methylation of 2-isopropyl-3-methylphenol proceeds via the Williamson ether synthesis, a cornerstone of organic chemistry for forming ethers. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] It involves two primary steps:

-

Deprotonation: The acidic proton of the phenolic hydroxyl group is abstracted by a base. This generates a potent nucleophile, the phenoxide anion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions.

-

Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic methyl group of a methylating agent. This concerted, one-step SN2 reaction results in the formation of a new carbon-oxygen bond and the displacement of a leaving group, yielding the desired aryl methyl ether.[2]

For this specific transformation, we have selected potassium carbonate (K₂CO₃) as the base, acetone as the solvent, and dimethyl sulfate ((CH₃)₂SO₄) as the methylating agent. This combination is widely recognized for its efficiency, cost-effectiveness, and scalability in methylating phenols.[4]

Reaction Mechanism Diagram

Caption: Sₙ2 mechanism for the O-methylation of 2-isopropyl-3-methylphenol.

Materials, Reagents, and Equipment

Successful and safe execution requires adherence to the specified grades and proper equipment setup. All quantitative data is summarized below.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier/Grade | Key Properties |

| 2-Isopropyl-3-methylphenol | C₁₀H₁₄O | 150.22 | 10.0 | 1.50 g | Sigma-Aldrich, ≥98% | Starting Material |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 12.0 | 1.14 mL (1.51 g) | Acros Organics, ≥99% | Methylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 2.07 g | Fisher Scientific, Anhydrous | Base |

| Acetone | C₃H₆O | 58.08 | - | 50 mL | VWR, ACS Grade | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL | EMD Millipore, ACS Grade | Extraction Solvent |

| 1 M Hydrochloric Acid | HCl | 36.46 | - | ~30 mL | LabChem | Quenching/Wash |

| Saturated NaCl Solution | NaCl (aq) | 58.44 | - | ~30 mL | Lab Prepared | Brine Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Alfa Aesar | Drying Agent |

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware, and Thin Layer Chromatography (TLC) apparatus.

Detailed Experimental Protocol

Extreme caution is required when handling dimethyl sulfate. It is highly toxic, carcinogenic, and can be absorbed through the skin.[5][6] All steps involving this reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.[7][8]

Step 1: Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropyl-3-methylphenol (1.50 g, 10.0 mmol).

-

Add anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Add acetone (50 mL) to the flask.

-

Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stir plate.

Step 2: Deprotonation and Methylation

-

Begin stirring the suspension and heat the mixture to a gentle reflux (~56 °C). Maintain reflux for 30 minutes to facilitate the initial deprotonation of the phenol.

-

After 30 minutes, carefully add dimethyl sulfate (1.14 mL, 12.0 mmol) dropwise over 10 minutes using a dropping funnel or syringe.

-

Continue to heat the reaction at reflux with vigorous stirring.

Step 3: Reaction Monitoring (Trustworthiness)

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.

-

TLC System: Use silica gel plates with a mobile phase of 9:1 Hexanes:Ethyl Acetate.

-

Visualization: UV light (254 nm) and/or a potassium permanganate stain.

-

Analysis: The starting material (phenol) is more polar and will have a lower Rf value than the less polar ether product. The reaction is complete when the starting material spot is no longer visible by TLC (typically 3-5 hours).

Step 4: Work-up and Extraction

-

Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Carefully quench any unreacted dimethyl sulfate by adding ~5 mL of concentrated ammonium hydroxide solution and stirring for 30 minutes in the fume hood.

-

Filter the solid potassium salts and rinse the filter cake with a small amount of acetone.

-

Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water.

-

Extract the aqueous phase with diethyl ether (3 x 30 mL).[9]

-

Combine the organic layers. Wash the combined organic phase sequentially with 1 M HCl (1 x 30 mL) to remove any remaining base, followed by saturated NaCl solution (1 x 30 mL).[10]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification and Characterization

-

The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel if high purity is required.

-

Product Characterization: Confirm the identity and purity of the product, 2-isopropyl-3-methylanisole, using standard analytical techniques:

-

¹H NMR: Expect a characteristic singlet for the methoxy group (-OCH₃) protons around δ 3.8 ppm.

-

¹³C NMR: Expect a new carbon signal for the methoxy group around δ 55-60 ppm.

-

FT-IR: Disappearance of the broad O-H stretching band from the starting phenol (around 3200-3500 cm⁻¹) and the appearance of C-O-C stretching bands (around 1250 cm⁻¹ and 1050 cm⁻¹).

-

GC-MS: A single peak with a molecular ion corresponding to the product's mass (C₁₁H₁₆O = 164.24 g/mol ).

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-isopropyl-3-methylanisole.

Expertise & Troubleshooting

Rationale for Experimental Choices

-

Base (K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is a mild, inexpensive, and easily removable solid base. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) could lead to side reactions or be difficult to handle. K₂CO₃ is sufficient to deprotonate the phenol (pKa ≈ 10) without being overly reactive.[4]

-

Methylating Agent ((CH₃)₂SO₄): Dimethyl sulfate is a highly efficient and reactive methylating agent, often preferred over methyl iodide for its lower volatility and cost.[4] While greener alternatives like dimethyl carbonate (DMC) exist, they often require higher temperatures or specialized catalysts to achieve comparable reaction rates.[11][12]

-

Solvent (Acetone): Acetone is an excellent solvent for this SN2 reaction. It is a polar aprotic solvent that effectively dissolves the starting phenol and facilitates the formation of the phenoxide. Its boiling point (56 °C) allows for convenient reflux conditions without requiring high temperatures that might promote side reactions.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient heating.3. Decomposed dimethyl sulfate. | 1. Use freshly opened or oven-dried anhydrous K₂CO₃.2. Ensure the reaction mixture is at a steady reflux.3. Use a fresh bottle of dimethyl sulfate. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Stoichiometry of reagents is off. | 1. Continue refluxing and monitor by TLC until completion.2. Re-verify calculations and add a slight excess (0.1 eq) of dimethyl sulfate if necessary. |

| Formation of Byproducts | 1. Reaction temperature too high.2. Potential for C-alkylation (rare under these conditions). | 1. Maintain a gentle, controlled reflux; do not overheat.2. C-alkylation is more common with different catalysts; this protocol is highly selective for O-methylation.[13] |

| Low Yield After Work-up | 1. Incomplete extraction of the product.2. Loss of product during solvent removal (if volatile). | 1. Perform at least three extractions with diethyl ether.2. Use a rotary evaporator with controlled temperature and vacuum. |

References

-

ACS Publications. (n.d.). O Methylation of Phenol in Liquid Phase over Basic Zeolites. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). US3446856A - Methylation of phenols.

-

ScienceDirect. (n.d.). The reaction mechanism of methylation of phenolic component in the presence of TMAH. Retrieved February 5, 2026, from [Link]

-

Reddit. (2022, May 6). Best procedure for phenol/hydroquinone O-methylations?. r/Chempros. Retrieved February 5, 2026, from [Link]

-

Sci-Hub. (n.d.). Catalytic O-methylation of phenols with dimethyl carbonate to aryl methyl ethers using [BMIm]Cl. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2015). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved February 5, 2026, from [Link]

-

AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.

-

Journal of the American Chemical Society. (1962). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Retrieved February 5, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process.

-

ResearchGate. (2015). Alkyl Methyl Carbonates as Methylating Agents. The O -Methylation of Phenols. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 3-Methyl-2-isopropylphenol. Retrieved February 5, 2026, from [Link]

-

International Labour Organization. (n.d.). ICSC 0148 - DIMETHYL SULFATE. Retrieved February 5, 2026, from [Link]

-

MDPI. (2024). Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L.. Retrieved February 5, 2026, from [Link]

-

YouTube. (2020, March 30). The Hydroxymethylation of Phenol. jOeCHEM. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2007). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Isopropyl-N-methylaniline. Retrieved February 5, 2026, from [Link]

-

Chemical Emergency Medical Guidelines. (2022). Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. Retrieved February 5, 2026, from [Link]

-

PMC. (n.d.). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Retrieved February 5, 2026, from [Link]

-

Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved February 5, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]

-

Penta. (2025, September 9). SAFETY DATA SHEET - Dimethyl sulfate. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2015). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. Retrieved February 5, 2026, from [Link]

-

ChemSynthesis. (n.d.). methyl 2-isopropyl-3-methyl-2-butenoate. Retrieved February 5, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylanisole. Retrieved February 5, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]

- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 7. fishersci.com [fishersci.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. researchgate.net [researchgate.net]

- 10. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. air.unimi.it [air.unimi.it]

Application Note: Precision Separation of vic-Thymol Methyl Ether from Thymol Methyl Ether Mixtures

Part 1: Executive Summary & Chemical Context

The Isomeric Challenge

In the synthesis of Thymol Methyl Ether (2-isopropyl-5-methylanisole), a potent fragrance ingredient and pharmaceutical intermediate, a critical impurity often persists: "vic-thymol" methyl ether (2-isopropyl-3-methylanisole).

This impurity arises primarily during the alkylation of m-cresol, where thermodynamic and kinetic controls compete, leading to regioisomers. While Thymol (the phenol) can be purified via caustic extraction, the Methyl Ethers (TME) are chemically inert to pH manipulation, rendering standard acid/base extractions useless.

The Separation Logic

The separation challenge lies in the physicochemical similarity of these regioisomers:

-

Thymol Methyl Ether (TME): Boiling Point ~216°C.

-

vic-TME (Impurity): Boiling Point ~214–218°C (Isomer dependent).

Because the boiling point differential (

Part 2: Analytical Validation (The "Eyes" of the Process)

Before attempting separation, one must establish a method to resolve the isomers. Standard non-polar columns (e.g., DB-5) often show co-elution.

Protocol A: High-Resolution GC-FID Analysis

Objective: Baseline resolution (

Mechanism: We utilize a Polar WAX (Polyethylene Glycol) stationary phase. The interaction with the aromatic

Instrument Parameters

| Parameter | Setting |

| Column | DB-WAX or ZB-WAX (60m |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Split (50:1) @ 250°C |

| Oven Program | 60°C (hold 2 min) |

| Detector | FID @ 260°C |

Expected Result:

-

vic-TME typically elutes before TME on WAX columns due to steric inhibition of intermolecular forces (shielding of the ether oxygen).

Part 3: Preparative Protocols

Protocol B: High-Efficiency Vacuum Rectification (Bulk Separation)

Scope: For mixtures containing >10% impurity or volumes >100g.

Theory: To separate components with

Equipment Setup

-

Column: Vacuum-jacketed silvered column (min. 60cm length).

-

Packing: Structured SS packing (e.g., Sulzer DX) or Glass Helices (high surface area).

-

Head: Solenoid-controlled reflux splitter.

-

Vacuum: Rotary vane pump with digital controller (Target: 10–20 mbar).

Step-by-Step Procedure

-

System Inerting: Flush the system with

to prevent high-temperature oxidation. -

Vacuum Stabilization: Lower pressure to 15 mbar .

-

Note: At 15 mbar, TME boils at approx. 95–100°C. This prevents thermal degradation.

-

-

Total Reflux: Heat pot until reflux is observed at the head. Maintain Total Reflux (R=

) for 60 minutes to equilibrate the column packing. -

Fraction Collection (The "Cut"):

-

Set Reflux Ratio to 20:1 (20 parts return, 1 part collect).

-

Fraction 1 (Forerun): Collect the first 5-10% (enriched in vic-TME). Monitor head temperature. A rise of 0.5°C indicates transition.

-

Fraction 2 (Main Heart): Collect when GC indicates >98% TME.

-

Fraction 3 (Tails): Recycle.

-

Protocol C: Flash Chromatography (Polishing)

Scope: For achieving >99.5% purity or processing small batches (<50g). Theory: The steric bulk of the isopropyl group in the vic-position reduces the accessibility of the ether oxygen to the silica surface, causing it to elute faster than the less sterically hindered TME.

Materials

-

Stationary Phase: Spherical Silica Gel (20–40

m). -

Mobile Phase: Hexane (Solvent A) / Ethyl Acetate (Solvent B).

Workflow

-

Equilibration: Flush column with 100% Hexane (3 CV - Column Volumes).

-

Loading: Load the mixture (neat or 50% in hexane) at 1% load ratio (1g sample per 100g silica).

-

Gradient Elution:

-

0–5 min: 100% Hexane (Isocratic).

-

5–25 min: 0%

5% EtOAc (Very shallow gradient). -

Critical: The isomers are non-polar; a strong solvent will cause co-elution. Keep EtOAc < 5%.

-

-

Fractionation: Collect small fractions. vic-TME elutes first.

Part 4: Visualization & Logic

Workflow Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate purification pathway based on impurity levels and scale.

Figure 1: Decision matrix for selecting the optimal purification route based on scale and initial purity.

Distillation Logic & Thermodynamics

This diagram visualizes the theoretical plate requirement for the vacuum rectification process.

Figure 2: Mass transfer logic in high-reflux vacuum rectification. The "vic" isomer, being slightly more volatile due to steric shielding, enriches in the vapor phase.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14104, Thymol Methyl Ether. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Thymol vs. Isomers: Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Siegfried, S., et al. Synthesis of Thymol and Separation from By-products. (Referenced via Tanz Journal review on m-cresol alkylation by-products). Retrieved from [Link]

-

The Good Scents Company. Thymol Methyl Ether Organoleptic and Physical Properties. Retrieved from [Link]

-

Ghanem, E., et al. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography. ResearchGate. Retrieved from [Link]

Optimizing Thymol Synthesis: Catalytic Isopropylation of m-Cresol

Application Note & Protocol Guide

Introduction & Strategic Relevance

Thymol (2-isopropyl-5-methylphenol) is a high-value monoterpenoid phenol critical to the pharmaceutical and flavor industries. While naturally abundant in Thymus vulgaris, industrial demand necessitates synthetic production. The most viable pathway is the Friedel-Crafts alkylation of m-cresol with isopropanol (IPA) or propylene .

However, this reaction presents a significant regioselectivity challenge. The m-cresol ring has three nucleophilic sites available for electrophilic attack. Without precise catalytic control, the reaction yields a mixture of:

-

Thymol (Target: Ortho to -OH, Para to -CH₃)[1]

-

Carvacrol (Isomer: Para to -OH, Ortho to -CH₃)

-

Isopropyl m-tolyl ether (O-alkylated kinetic product)

-

Di-isopropylated byproducts (Bulky molecules)

This guide details the reaction pathways, catalyst selection criteria, and a validated vapor-phase protocol to maximize Thymol yield while suppressing isomeric byproducts.

Reaction Mechanics & Pathways[1][2][3]

The Electrophilic Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The acidic catalyst protonates the isopropanol (or propylene), generating a secondary carbenium ion (isopropyl cation). This electrophile attacks the electron-rich aromatic ring of m-cresol.

-

Kinetic Control (Low Temp < 200°C): Favors O-alkylation, forming isopropyl m-tolyl ether.

-

Thermodynamic Control (High Temp > 230°C): Favors C-alkylation. The ether can rearrange (Claisen-type rearrangement) or decompose to regenerate the alkylating agent, eventually forming the more stable ring-alkylated phenols (Thymol/Carvacrol).

Reaction Network Diagram

The following diagram illustrates the competing pathways. Note that Thymol is thermodynamically favored over the ether but competes closely with Carvacrol.

Figure 1: Reaction network showing the competition between O-alkylation (kinetic) and C-alkylation (thermodynamic), and the critical isomerization step.

Catalyst Engineering: The Role of Shape Selectivity

Success depends on Shape Selectivity . The catalyst must possess pore dimensions that accommodate the diffusion of m-cresol and Thymol but restrict the formation or diffusion of the bulkier di-isopropyl products or the undesired Carvacrol isomer.

Zeolite Selection Guide

| Catalyst Type | Pore Structure | Acidity Type | Application Note |

| H-ZSM-5 | MFI (Medium Pore, ~5.5 Å) | Brønsted/Lewis Mix | High Selectivity. The pore size is slightly smaller than the critical diameter of di-isopropyl products, suppressing over-alkylation via Transition State Shape Selectivity. |

| H-Beta | BEA (Large Pore, ~7.6 Å) | Strong Brønsted | High Conversion. Larger pores allow faster diffusion but suffer from lower regioselectivity (more Carvacrol/Di-alkyls) unless modified. |

| H-Mordenite | MOR (Large Pore, 1-D) | Strong Acid Sites | Prone to rapid deactivation due to "coking" in the one-dimensional channels (pore blocking). |

| MCM-41 | Mesoporous (>20 Å) | Weak Acidity | Excellent diffusion but poor shape selectivity. Requires modification (e.g., Al-MCM-41 or Zn-MCM-41) to increase acidity. |

Expert Insight: For maximum Thymol yield, H-ZSM-5 is preferred due to its steric constraints which favor the formation of the less bulky 2-isopropyl isomer (Thymol) over the 4-isopropyl isomer.

Experimental Protocol: Vapor Phase Synthesis

Objective: Continuous synthesis of Thymol using a fixed-bed reactor. Target Metrics: Conversion > 70%, Thymol Selectivity > 80%.

Equipment Setup

-

Reactor: Stainless steel fixed-bed down-flow reactor (ID: 15-20 mm).

-

Heating: Split-zone furnace with PID control.

-

Feed System: HPLC pump for liquid reactants; Mass Flow Controller (MFC) if using carrier gas (

).

Workflow Diagram

Figure 2: Step-by-step workflow for the vapor-phase alkylation process.

Detailed Methodology

Step 1: Catalyst Pre-treatment (Critical)

-

Why: Zeolites absorb moisture which blocks active acid sites.

-

Protocol: Load 2-5g of H-ZSM-5 (Si/Al ratio ~30-50). Calcine in-situ at 500°C for 4 hours under dry air flow. Cool to reaction temperature (

) under

Step 2: Feed Optimization

-

Ratio: Prepare a molar ratio of 1:2 (m-cresol : IPA) .

-

Note: Excess IPA suppresses catalyst coking but increases recovery costs. A 1:1 ratio often leads to rapid deactivation.

-

-

WHSV (Weight Hourly Space Velocity): Set liquid flow rate to achieve WHSV = 2.0 - 4.0

.-

Calculation: Flow rate (g/h) / Catalyst mass (g).

-

Effect: Lower WHSV increases conversion but promotes secondary isomerization to thermodynamic equilibrium (which may favor Carvacrol).

-

Step 3: Reaction Execution

-

Temperature: Maintain reactor bed at 230°C - 250°C .

-

< 220°C: Low conversion, high ether formation.

-

-

270°C:* High coking, cracking of IPA to propylene (gas loss).

-

-

-

Pressure: Atmospheric pressure is sufficient.

Step 4: Product Recovery & Analysis

-

Collect effluent in an ice-bath condenser.

-

Analysis: Analyze organic layer via Gas Chromatography (GC) using a capillary column (e.g., HP-5 or DB-5).

-

Key Peaks: Look for elution order: IPA < m-Cresol < Thymol < Carvacrol < Di-isopropyls.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion (<50%) | Low acidity or low Temp | Increase Temp to 250°C. Switch to Zeolite with lower Si/Al ratio (higher acidity). |

| High Ether Selectivity | Kinetic control dominant | Increase Temp to promote rearrangement. Decrease WHSV to increase contact time. |

| Rapid Deactivation | Coking (Carbon deposition) | Increase IPA ratio (solvent effect). Regenerate catalyst by burning coke in air at 500°C. |

| High Carvacrol Ratio | Thermodynamic equilibrium | Use shape-selective H-ZSM-5 instead of H-Beta. Reduce contact time (Higher WHSV). |

References

-

Yadav, G. D., & Pathre, G. S. (2006). "Ecofriendly synthesis of thymol by vapor phase isopropylation of m-cresol over modified ZSM-5 catalysts." Microporous and Mesoporous Materials.

-

Selvaraj, M., et al. (2025).[2] "Isopropylation of m-cresol with isopropyl alcohol... over mesoporous Zn–Al–MCM-41 catalysts."[3] ResearchGate.[1]

-

Teodorescu, F., et al. (2017).[4][5] "Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions." Arkivoc.

-

Master Organic Chemistry. (2012). "Thermodynamic vs Kinetic Control." MasterOrganicChemistry.com.

Sources

High-Efficiency Fractional Distillation Protocol for the Purification of 2-Isopropyl-3-Methylanisole

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scope

This application note details the purification of 2-isopropyl-3-methylanisole (also known as vic-thymol methyl ether) from a crude reaction mixture. This compound is a structural isomer of thymol methyl ether and carvacrol methyl ether. The primary challenge in its purification is separating the target molecule from closely boiling positional isomers (e.g., 2-isopropyl-5-methylanisole) and unreacted alkylated phenols.

While simple distillation is sufficient for removing heavy residues, fractional distillation under reduced pressure is required to achieve pharmaceutical or fragrance-grade purity (>99.5%). This protocol integrates a chemical pre-treatment step to remove phenolic impurities, followed by a high-efficiency vacuum fractionation workflow.

Target Audience: Process Chemists, Chemical Engineers, and R&D Scientists in Fragrance and API synthesis.

Compound Properties & Separation Physics[1]

Understanding the thermodynamic behavior of the feedstock is critical for designing the distillation parameters.

| Property | Value (Approximate) | Notes |

| CAS Number | Not widely listed specific to isomer; see 3228-02-2 for phenol precursor | Target is the methyl ether of vic-thymol. |

| Molecular Weight | 164.25 g/mol | |

| Boiling Point (Atm) | ~214–217 °C | Estimated based on Thymol Methyl Ether data. |

| Boiling Point (10 mmHg) | ~95–100 °C | Target range for vacuum distillation. |

| Key Impurity 1 | 3-Methylanisole | Low boiler (Precursor impurity). |

| Key Impurity 2 | 2-Isopropyl-5-methylanisole | Close-boiling isomer (Thymol methyl ether). |

| Key Impurity 3 | 2-Isopropyl-3-methylphenol | Unreacted starting material (High boiler, H-bonding). |

The Separation Challenge

The separation difficulty (

Pre-Distillation Chemical Treatment (Critical)

Stop: Do not attempt to distill the crude reaction mixture directly if it contains significant unreacted phenols. Phenols form high-boiling azeotropes and can oxidize during heating, darkening the distillate.

Protocol:

-

Dissolution: Dilute crude oil in a non-polar solvent (e.g., Hexane or Toluene) if it is too viscous.

-

Caustic Wash: Wash the organic phase 3x with 10% NaOH (aq). This converts unreacted 2-isopropyl-3-methylphenol into its water-soluble phenolate salt.

-

Neutralization: Wash the organic phase with water, then brine, until pH is neutral.

-

Solvent Strip: Remove the extraction solvent via Rotary Evaporation.

-

Result: The "Stripped Crude" is now predominantly neutral ethers, ready for fractionation.

Distillation Apparatus Configuration

To separate the positional isomers, a standard Vigreux column is insufficient. A Packed Column or Spinning Band system is required.

Equipment Specifications

-

Boiling Flask: 3-neck Round Bottom Flask (RBF) with magnetic stirring or capillary bubbler.

-

Column: Vacuum-jacketed silvered column (60 cm length minimum).

-

Packing Material: Stainless steel structured packing (e.g., Sulzer DX) or Helipak/Propak (High Efficiency).

-

Target Plates: 30–50 Theoretical Plates.

-

-

Distillation Head: Solenoid-controlled reflux splitter (automatic reflux ratio control).

-

Condenser: Glycol-cooled (

) to prevent loss of volatiles to the pump. -

Vacuum System: Rotary vane pump with digital controller (Target: 5–10 mmHg stable).

Process Flow Diagram (DOT)

Figure 1: Workflow for the purification of 2-isopropyl-3-methylanisole, emphasizing the critical chemical pre-treatment and reflux control loops.

Step-by-Step Fractionation Protocol

Safety: Perform all operations in a fume hood. 2-isopropyl-3-methylanisole is a flammable liquid and potential irritant.

Phase 1: System Equilibration

-

Charge: Load the Stripped Crude into the reboiler. Add a stir bar.[1]

-

Vacuum: Reduce pressure slowly to 10 mmHg . Check for leaks.

-

Heat: Ramp heating mantle temperature until reflux is observed at the bottom of the column.

-

Total Reflux: Set the reflux splitter to Total Reflux (Valve Closed). Allow the column to equilibrate for 30–60 minutes. This "wets" the packing and establishes the temperature gradient.

Phase 2: Foreshots (Low Boilers)

-

Objective: Remove residual solvent, water, and 3-methylanisole (un-alkylated impurity).

-

Settings:

-

Reflux Ratio (R:D): 20:1 (High reflux needed to sharpen the cut).

-

Head Temp: Monitor closely.

-

-

Action: Collect the first 5-10% of volume. The temperature may fluctuate.

-

Cut Point: When the head temperature stabilizes at the expected BP of the target (approx. 98°C at 10 mmHg), switch receivers.

Phase 3: Main Fraction (Heart Cut)

-

Objective: Collect pure 2-isopropyl-3-methylanisole.

-

Settings:

-

Reflux Ratio (R:D): 10:1 to 5:1 . (Lower reflux allowed if separation from foreshots was clean).

-

-

Monitoring:

-

Maintain constant vacuum (

0.1 mmHg). -

Monitor Head Temp (

).

-

-

Sampling: Take GC aliquots every 20mL.

-

Stop Condition: A sudden rise in head temperature (

) or a drop in vapor generation indicates depletion of the main component and onset of higher boiling isomers (e.g., di-isopropyl anisoles).

Phase 4: Tails & Shutdown

-

Switch to "Tails" receiver.

-

Increase heat slightly to drive over remaining product (purity will drop).

-

Shutdown: Turn off heat. Allow pot to cool to <50°C before releasing vacuum with nitrogen.

Data Analysis & QC Criteria

Analyze fractions using GC-FID or GC-MS.

Table 1: Typical Fractionation Profile (at 10 mmHg)

| Fraction | Head Temp (°C) | Composition (Typical) | Action |

| F1 (Foreshots) | 60 – 95 | Solvent, 3-methylanisole, trace target | Discard / Recycle |

| F2 (Transition) | 95 – 98 | 80% Target, 20% Low Boilers | Recycle |

| F3 (Main Cut) | 98 – 99 | >99.5% 2-isopropyl-3-methylanisole | Keep |

| F4 (Tails) | 99 – 110 | Target + 2,5-isomer + Di-alkyls | Recycle |

| Pot Residue | >110 | High MW polymers, salts | Waste |

Note: Temperatures are illustrative. Calibrate your vacuum sensor.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Poor Separation | Reflux ratio too low. | Increase R:D to 30:1. Reduce take-off rate. |

| Flooding | Vapor velocity too high. | Reduce pot temperature. Insulate column better. |

| Dark Distillate | Oxidation or Entrainment. | Check vacuum leaks (O2 ingress). Use a splash guard/trap. |

| Product Solidifies | High MP isomer (rare for this ether). | Ensure condenser coolant is >20°C (if MP is high), though this ether is likely liquid. |

References

-

Chemical Properties & Safety: Sigma-Aldrich. Safety Data Sheet: 2-Methylanisole (Analog). Accessed Oct 2023.[5] Link

-

Distillation Theory: University of Rochester, Dept. of Chemistry. Purification: Fractional Distillation. Link

-